![molecular formula C23H18N4O B2766690 1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 912622-07-2](/img/structure/B2766690.png)
1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 4-methylphenyl group and a naphthalen-1-ylmethyl group attached, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one is the sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in various cellular processes and has been implicated in several diseases, including pain and cancer .
Mode of Action
Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound may bind to the σ1R, modulating its activity .
Biochemical Pathways
The interaction of this compound with the σ1R can affect various biochemical pathways. For instance, it may influence calcium signaling between the ER and mitochondria, which can have downstream effects on cellular processes such as apoptosis (programmed cell death), autophagy (cellular degradation), and oxidative stress response .
Result of Action
The molecular and cellular effects of this compound’s action depend on the context of its use. For instance, in the context of pain management, it has been suggested that σ1R antagonists can exhibit potent antinociceptive properties . This means they can block the detection of harmful or potentially harmful stimuli by the nervous system, thereby reducing the sensation of pain .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one on various types of cells and cellular processes are also being studied. Preliminary research suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues is another area of interest. This compound may interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
The synthesis of 1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves a multi-step processThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for specific receptors, influencing biological pathways and processes.
Medicine: Research has indicated its potential as a therapeutic agent for conditions such as pain and inflammation, due to its interaction with specific molecular targets
Comparison with Similar Compounds
1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-methyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
1-(tert-butyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its overall properties and applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-16-9-11-19(12-10-16)27-22-21(13-25-27)23(28)26(15-24-22)14-18-7-4-6-17-5-2-3-8-20(17)18/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNFSNSCFOQZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
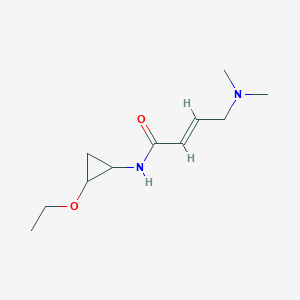
![1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2766608.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)
![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)
![4-amino-N-[(furan-2-yl)methyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2766613.png)
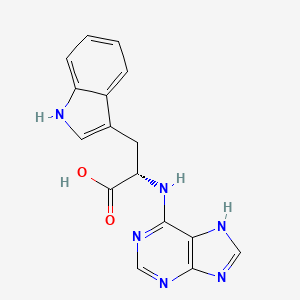
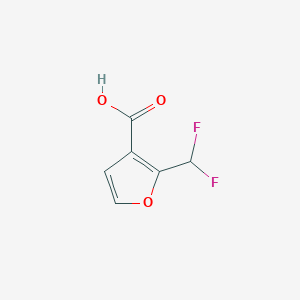
![N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2766616.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2766621.png)
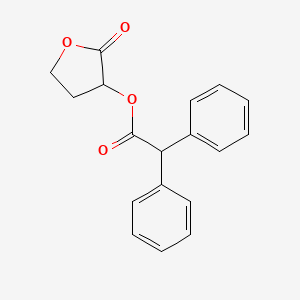
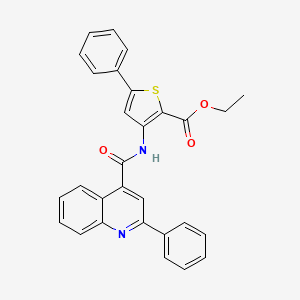
![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2766628.png)
![3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2766630.png)
